N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Description
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6, while the benzothiazole contributes a sulfur atom and an aromatic amine group. The molecular formula is C₁₂H₁₀F₃N₄S, with a calculated molecular weight of 299.3 g/mol.
Properties
IUPAC Name |
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBUONOBOQAMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common approach is the reaction of 2-aminobenzothiazole with 4-methyl-6-(trifluoromethyl)pyrimidine-2-chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound is studied for its antifungal and insecticidal properties, making it a candidate for developing new pesticides.
Materials Science: It is explored for its use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs are pyrimidin-2-amine derivatives with variations in substituents and core heterocycles. Key examples include:
Key Research Findings and Hypotheses
- Hypothesized Applications : The trifluoromethyl-pyrimidine motif is prevalent in kinase inhibitors and radiosensitizers (e.g., ). The benzothiazole core may confer specificity for thiazole-sensitive targets, such as tubulin or DNA repair enzymes.
- Metabolic Stability: Fluorine () and trifluoromethyl groups (target compound) resist oxidative metabolism, extending half-life compared to non-halogenated analogs.
- Toxicity Considerations : Nitro groups (e.g., PPA5) may increase toxicity risks, whereas morpholine-containing analogs () could offer safer profiles due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
